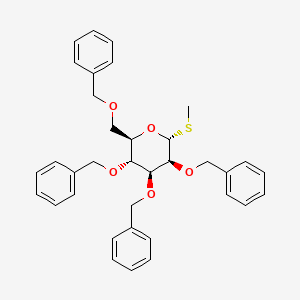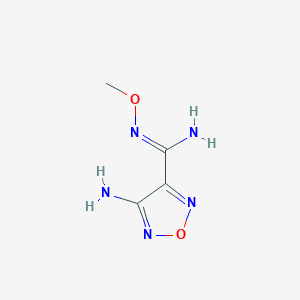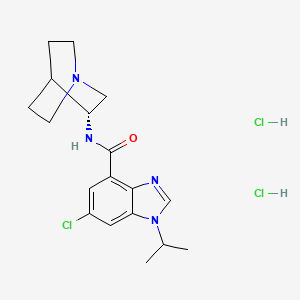
1-Methylpiperidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpiperidin-4-amine hydrochloride, also known as MP4A, is a synthetic chemical compound that has been the subject of scientific research for decades. It is a derivative of piperidine, a cyclic organic compound, and has been studied for its potential applications in various fields, including medicine, chemistry, biochemistry, and pharmacology.
科学的研究の応用
Catalytic Applications and Polymer Chemistry
1-Methylpiperidin-4-amine hydrochloride is a compound with potential use in various scientific research applications, particularly in catalysis and polymer chemistry. For instance, the hydroaminomethylation (HAM) of oleochemicals is a process where amines are grafted onto alkyl chains of vegetable oils, leading to the production of bio-based HAM products. These products are of interest due to their potential as monomers in polymer chemistry and as bio-based surface-active agents. This process exemplifies the use of amines in creating valuable functionalized compounds with industrial potential, highlighting the importance of this compound and similar compounds in catalytic applications and the development of new materials (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Environmental and Health Impact Studies
The degradation of nitrogen-containing compounds, including various amines, is crucial for environmental sustainability and health. Advanced oxidation processes (AOPs) have been researched extensively for their effectiveness in mineralizing nitrogen-containing compounds to reduce their environmental impact. Such studies are essential for developing technologies to address the degradation of recalcitrant compounds, including those related to this compound, thereby ensuring the safety of water supplies and mitigating potential health risks (Bhat & Gogate, 2021).
Safety and Hazards
将来の方向性
Piperidones, including 1-Methylpiperidin-4-amine hydrochloride, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
作用機序
Target of Action
It’s worth noting that piperidine derivatives, a class to which this compound belongs, have been found to interact with various targets, including neuronal nicotinic receptor subtypes .
Mode of Action
Piperidine derivatives, in general, have diverse modes of action depending on their specific structure and the target they interact with . For instance, some piperidine derivatives can act as antagonists at neuronal nicotinic receptor subtypes .
Biochemical Pathways
Given the potential interaction with neuronal nicotinic receptors, it’s plausible that this compound could influence neurotransmitter release and neuronal signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
生化学分析
Biochemical Properties
1-Methylpiperidin-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in neurotransmission, leading to changes in neuronal activity . Additionally, it can alter gene expression patterns, which may result in changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its interaction with cholinesterase enzymes results in the inhibition of these enzymes, thereby increasing acetylcholine levels . This mechanism is crucial for its potential therapeutic applications in conditions such as Alzheimer’s disease, where cholinesterase inhibitors are used to manage symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in studies involving cholinesterase inhibition, a threshold effect is often observed, where a certain dosage is required to achieve significant enzyme inhibition . Toxic effects at high doses may include neurotoxicity and other adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its interaction with cholinesterase enzymes can influence the levels of acetylcholine and other related metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall function within the cell .
特性
IUPAC Name |
1-methylpiperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMYKAREPXBRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193-03-9 |
Source


|
| Record name | 4-Piperidinamine, 1-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)

![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)

![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)

